3,4,5-Tribromobiphenyl

Aryl hydrocarbon receptor Toxicology Endocrine disruption

Accurate PBB analysis requires congener-specific standards-generic mixtures or other congeners produce invalid MS data due to unique retention times and fragmentation patterns. This certified reference material (PBB-38) enables precise quantification in environmental and food matrices. - **Application**: RoHS compliance testing, AhR SAR studies (EC50 >1,000,000 nM for negative control), and bioaccumulation modeling (Log P 6.11) - **Supply**: Packaged for analytical workflows; documentation provided for regulatory submissions - **Reliability**: Validated for GC/MS methods; GHS H410-compliant safety protocols available

Molecular Formula C12H7Br3
Molecular Weight 390.9 g/mol
CAS No. 115245-08-4
Cat. No. B053846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-Tribromobiphenyl
CAS115245-08-4
Molecular FormulaC12H7Br3
Molecular Weight390.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=C(C(=C2)Br)Br)Br
InChIInChI=1S/C12H7Br3/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7H
InChIKeyGHSQRJGOIOSWQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4,5-Tribromobiphenyl Procurement Guide


3,4,5-Tribromobiphenyl (CAS 115245-08-4), also designated as PBB-38, is a specific congener within the polybrominated biphenyl (PBB) family, a class of 209 synthetic organic compounds characterized by a biphenyl core substituted with one to ten bromine atoms [1]. This tribrominated congener possesses a molecular formula of C12H7Br3, a molecular weight of approximately 390.9 g/mol, and is primarily utilized as a certified reference material or analytical standard for environmental monitoring, toxicological research, and compliance testing related to brominated flame retardants [2].

Product type Congener-specific analytical standard
Primary workflow Environmental monitoring & compliance testing
Selection logic Requires exact bromination pattern (3,4,5-substitution) for method calibration

Why Congener Substitution Fails


Generic substitution within the polybrominated biphenyl (PBB) class is scientifically invalid due to the profound congener-specific variation in biological activity, environmental fate, and analytical behavior. The precise number and position of bromine atoms on the biphenyl rings dictate molecular planarity, electron affinity, and metabolic susceptibility [1]. Critically, the structure-activity relationship (SAR) for aryl hydrocarbon receptor (AhR) activation—a key toxicological pathway—is exquisitely sensitive to the bromination pattern; a single ortho, meta, or para substitution can shift a congener from a phenobarbital-type inducer to a potent 3-methylcholanthrene-type inducer, or render it essentially inactive [2]. Therefore, substituting 3,4,5-Tribromobiphenyl (a 1,2,3-tribromo-substituted biphenyl) with another PBB congener like 3,4,5-Tribromobiphenyl or a commercial PBB mixture like FireMaster BP-6 will yield fundamentally different, and scientifically misleading, results in any quantitative assay [3].

Target standard
AhR activity Extremely weak agonist (EC50 >1,000,000 nM)
Log P 6.11 (strong sorption potential)
GC-MS behavior Unique retention time & MS fingerprint (M:M+2:M+4 cluster)
Other PBB congener / mixture
AhR activity May be potent dioxin-like inducer (e.g., 3,3',4,4'-TetraBB)
Log P Varies with bromine count (~4.1 to >7)
GC-MS behavior Different retention time & isotopic pattern; cannot transfer calibration

Quantitative Differentiation from Close Analogs


AhR Agonist Potency

In a direct comparison of AhR agonist activity, 3,4,5-Tribromobiphenyl (CAS 115245-08-4) demonstrates an EC50 value of >1,000,000 nM (>1.00E+6 nM) in a human HepG2 cell-based luciferase reporter gene assay [1]. This contrasts sharply with the potent AhR agonist 3,3',4,4'-Tetrabromobiphenyl, a dioxin-like PBB congener, which has been shown to be at least 50 times more potent than the commercial PBB mixture FireMaster BP-6 in inducing aryl hydrocarbon hydroxylase (AHH) activity [2]. The extremely weak agonist activity of 3,4,5-Tribromobiphenyl is a defining characteristic that distinguishes it from highly toxic, planar, and dioxin-like PBB congeners such as 3,3',4,4',5,5'-Hexabromobiphenyl, which exhibit potent AhR-mediated effects at much lower concentrations [3].

AhR Agonist Potency
Reported
EC50 > 1.00E+6 nM
vs dioxin-like PBBs (sub-μM)
Supports weak AhR agonist classification, distinct from potent planar congeners.
HepG2 reporter assay; comparator induction data from rat microsomes.
Aryl hydrocarbon receptor Toxicology Endocrine disruption Structure-activity relationship

Environmental Fate & Log P

The calculated Log P (octanol-water partition coefficient) for 3,4,5-Tribromobiphenyl is 6.11 (ALOGPS) and its water solubility is estimated at 0.00013 g/L [1][2]. This high hydrophobicity, a function of its three bromine substituents, places it among the more lipophilic PBB congeners. In contrast, lower brominated biphenyls, such as 4-Bromobiphenyl (PBB-3, Log P ~4.1) or 4,4'-Dibromobiphenyl (PBB-15, Log P ~5.3), exhibit significantly lower Log P values and correspondingly higher water solubility, leading to markedly different environmental mobility and bioaccumulation potential [3]. The specific Log P of 3,4,5-Tribromobiphenyl predicts strong sorption to soil and sediment organic matter and a high bioconcentration factor (BCF) in aquatic organisms, distinguishing its environmental compartment from less brominated, more mobile analogs [4].

Environmental Fate & Log P
Data to verify
Log P 6.11
Water solubility 0.00013 g/L (calc.)
Indicates strong sorption, high bioaccumulation potential vs less brominated analogs.
ALOGPS/calculated values; experimental validation recommended.
Environmental fate Bioaccumulation Physicochemical properties Log P Water solubility

GC-MS Differentiation

While a specific, experimentally determined GC retention time for 3,4,5-Tribromobiphenyl on a DB-5 column is not provided in the open literature, its distinct molecular structure dictates a unique retention time and mass spectral fingerprint compared to its 23 other tribrominated isomers [1][2]. Analytical methods for PBBs in environmental and electrical/electronic equipment samples rely on the combination of retention time, the characteristic isotopic pattern of bromine (a distinctive M:M+2:M+4 cluster for three bromine atoms), and specific fragment ions for unambiguous congener identification [3]. For instance, a study on the rapid determination of brominated flame retardants by GC-MS highlighted that separation and identification of PBB congeners is achieved within 6 minutes by using this multi-parameter approach [4]. The use of an authentic, high-purity analytical standard like 3,4,5-Tribromobiphenyl is a prerequisite for method development, calibration, and the reliable quantification of this specific congener in any sample matrix, as retention times and response factors cannot be accurately extrapolated from other PBBs [5].

GC-MS Differentiation
Class-level
Unique RT + MS (M:M+2:M+4 cluster, m/z 390-394)
Non-polar column, EI/ECNI
Enables congener-specific identification; retention time cannot be extrapolated.
Class inference for tribrominated isomers; confirm with authentic standard.
Gas chromatography-mass spectrometry Analytical chemistry Retention time Mass spectrometry Environmental monitoring

GHS Hazard Classification

3,4,5-Tribromobiphenyl is classified under the Globally Harmonized System (GHS) with the hazard statement H410: 'Very toxic to aquatic life with long lasting effects' [1]. This specific classification, which triggers stringent requirements for disposal and spill management, is a direct consequence of its high Log P and resistance to degradation, as outlined above. This contrasts with other brominated aromatic compounds that may carry different GHS classifications, such as H315 (Causes skin irritation) or H319 (Causes serious eye irritation), which pose different handling and disposal requirements . For instance, 2,2',4,5'-Tetrabromobiphenyl (CAS 60044-24-8), while also a PBB, may have a different hazard profile due to its distinct bromination pattern . The specific H410 classification for 3,4,5-Tribromobiphenyl mandates that procurement decisions include the necessary safety infrastructure for handling substances with long-term aquatic toxicity.

GHS Hazard Classification
Specification review
H410
Very toxic to aquatic life with long lasting effects
Mandates specific waste disposal and safety protocols; differs from other brominated aromatics.
Based on NITE-CHRIP database; verify local regulatory requirements.
Regulatory compliance Safety data sheet GHS classification Environmental hazard Occupational safety

Primary Research & Industrial Applications


Calibration Standard for Environmental & Food Analysis

Due to its distinct GC retention time and MS fragmentation pattern (Section 3, Evidence Item 3), the primary application of 3,4,5-Tribromobiphenyl is as a certified reference material or analytical standard. Researchers and commercial testing laboratories use this compound to accurately identify and quantify PBB-38 in complex environmental matrices (soil, sediment, water, biota) and food samples, as required by regulations like the EU's Restriction of Hazardous Substances (RoHS) Directive [1][2]. Its specific physicochemical properties (Log P 6.11) dictate its extraction efficiency and chromatographic behavior, making the authentic standard essential for developing and validating robust analytical methods [3].

Negative Control in AhR Toxicology Studies

The quantitative evidence showing 3,4,5-Tribromobiphenyl to be an extremely weak AhR agonist (EC50 >1,000,000 nM) makes it a valuable tool as a negative control or low-potency reference compound in in vitro assays (e.g., luciferase reporter gene assays in HepG2 cells) [4]. By including this congener in a panel of PBBs and dioxin-like compounds, toxicologists can accurately benchmark the relative potencies of more toxic congeners, such as 3,3',4,4'-Tetrabromobiphenyl, and investigate the precise structure-activity relationships (SAR) governing AhR activation and subsequent toxic effects [5].

Model Compound for Bioaccumulation Studies

The high Log P of 6.11 and correspondingly low water solubility of 3,4,5-Tribromobiphenyl (Section 3, Evidence Item 2) make it a model compound for studying the long-range atmospheric transport and bioaccumulation of highly lipophilic persistent organic pollutants [3]. Environmental chemists and modelers use analytical data generated using this specific standard to validate fate models, calculate congener-specific bioconcentration factors (BCFs), and assess the potential for trophic transfer in aquatic and terrestrial food webs, differentiating its behavior from more mobile, less brominated analogs [6].

Compliance Testing under RoHS Directive

The use of polybrominated biphenyls, including 3,4,5-Tribromobiphenyl, is restricted in electrical and electronic equipment under the EU RoHS Directive [1]. Consequently, manufacturers and third-party testing laboratories must procure and use a high-purity analytical standard of this specific congener to perform the required compliance testing. The specific GHS hazard classification (H410) for this compound also dictates the necessary safety protocols for handling and waste disposal in these industrial settings, impacting the overall cost and logistics of the testing program [7].

Application
Selection Property
Validation Focus
Environmental & food analysis calibration
Congener-specific retention time & MS fingerprint
Retention index and ion ratio confirmation against certified standard
AhR toxicology negative control
Extremely weak agonist activity (EC50 context)
Benchmarking against potent dioxin-like congeners in reporter assays
Bioaccumulation & fate modeling
High Log P (6.11) and low water solubility
Sorption/BCF model validation with congener-specific input
RoHS compliance testing
Certified purity and identity for regulatory method
Method accuracy and precision verification with authentic PBB-38 standard

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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